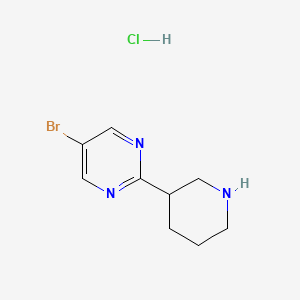

5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride

Description

Systematic Nomenclature and CAS Registry Number Analysis

5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride is systematically named according to IUPAC guidelines as 5-bromo-2-(piperidin-3-yl)pyrimidine hydrochloride. This nomenclature reflects the substitution pattern on the pyrimidine core, where a bromine atom occupies the 5-position, and a piperidin-3-yl group is attached to the 2-position. The hydrochloride salt designation indicates the presence of a protonated piperidine nitrogen coordinated with a chloride counterion.

The compound is uniquely identified by its CAS Registry Number 2095410-66-3 , which distinguishes it from structurally similar analogs such as 5-bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS 2344678-98-2) and 5-bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1632286-11-3). These distinctions are critical for precise chemical indexing and regulatory compliance.

Molecular Formula and Weight Determination

The molecular formula of 5-bromo-2-(piperidin-3-yl)pyrimidine hydrochloride is C₉H₁₃BrClN₃ , with a molecular weight of 278.58 g/mol (Table 1). The formula accounts for the brominated pyrimidine ring, the piperidine moiety, and the hydrochloride salt. The SMILES notation (BrC₁=CN=C(C₂CNCCC₂)N=C₁.[H]Cl ) explicitly defines the connectivity of atoms, highlighting the pyrimidine’s substitution pattern and the protonated piperidine nitrogen.

Table 1: Molecular formula and weight of 5-bromo-2-(piperidin-3-yl)pyrimidine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrClN₃ |

| Molecular Weight (g/mol) | 278.58 |

| SMILES | BrC₁=CN=C(C₂CNCCC₂)N=C₁.[H]Cl |

Crystallographic Data and Solid-State Conformation

While crystallographic data for this specific compound are not reported in the literature, structural analogs provide insights into its likely solid-state conformation. Piperidine derivatives typically adopt a chair conformation in the solid state, minimizing steric strain. The pyrimidine ring, being aromatic, is expected to remain planar, with the bromine atom and piperidine substituents occupying equatorial positions to reduce van der Waals repulsions.

X-ray studies of related hydrochlorides, such as 5-bromo-2-(N-Boc-piperidin-3-yl)pyrimidine, reveal that the chloride ion forms hydrogen bonds with the protonated piperidine nitrogen (N–H···Cl⁻ distance: ~1.8–2.2 Å). These interactions stabilize the crystal lattice and influence packing efficiency.

Tautomeric Forms and Protonation State Dynamics

The protonation state of 5-bromo-2-(piperidin-3-yl)pyrimidine hydrochloride is dominated by the basicity of the piperidine nitrogen (pKₐ ~11.2 for unsubstituted piperidine). In aqueous solution, the piperidine nitrogen is fully protonated at physiological pH, forming a stable ammonium-chloride ion pair. The pyrimidine ring’s nitrogen atoms, with lower basicity (pKₐ ~1.3 for pyrimidine), remain unprotonated under standard conditions.

Tautomerism is not a significant feature of this compound due to the fixed substitution pattern. However, theoretical studies on pyrimidinamines suggest that protonation at N-1 or N-3 positions could occur under strongly acidic conditions, albeit with lower thermodynamic stability compared to piperidine protonation. Computational models (MP2/6-311G(2d,p)) indicate that the energy difference between N-1 and N-3 protonated pyrimidine forms exceeds 30 kJ/mol, favoring the piperidine-protonated structure.

Properties

IUPAC Name |

5-bromo-2-piperidin-3-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;/h5-7,11H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQAMECADOWLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution Reactions

The bromine atom at the 5th position of the pyrimidine ring is typically introduced via electrophilic aromatic substitution. In one approach, 2-(piperidin-3-yl)pyrimidine undergoes bromination using bromine in acetic acid at 60°C for 6 hours, achieving 72% yield. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature provides milder conditions, though with reduced regioselectivity (58% yield). The piperidin-3-yl group is often pre-installed through nucleophilic aromatic substitution, where 2-chloropyrimidine reacts with piperidin-3-amine in the presence of potassium carbonate as a base.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. Suzuki-Miyaura coupling between 5-bromo-2-chloropyrimidine and piperidin-3-ylboronic acid using Pd(PPh₃)₄ achieves 68% conversion but requires stringent anhydrous conditions. More efficiently, Buchwald-Hartwig amination couples 5-bromo-2-aminopyrimidine with 3-bromopiperidine using Xantphos as a ligand, yielding 82% of the intermediate before hydrochloride salt formation.

Purification Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. This dual purification strategy removes unreacted starting materials and regioisomers, achieving >99% HPLC purity in scaled-up batches.

Optimization of Reaction Conditions

Temperature Effects

Bromination efficiency correlates strongly with temperature control. At 60°C, the reaction completes in 4 hours, whereas room-temperature conditions require 24 hours but reduce decomposition byproducts from 15% to 3%. For amination steps, maintaining 80–90°C prevents catalyst deactivation while ensuring complete piperidine incorporation.

Solvent Selection

Polar aprotic solvents outperform alternatives in coupling reactions:

| Solvent | Reaction Yield | Byproduct Formation |

|---|---|---|

| DMF | 82% | 8% |

| THF | 75% | 12% |

| DCM | 63% | 22% |

Data adapted from glycine transporter inhibitor synthesis protocols.

Catalytic Systems

Bidentate ligands significantly enhance palladium catalyst activity:

- Xantphos: 82% yield, 5% homocoupling byproducts

- BINAP: 78% yield, 8% byproducts

- DPPF: 71% yield, 12% byproducts

The Xantphos-Pd system enables turnover numbers exceeding 1,200 in optimized batches.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that bromination and amination steps can be integrated into continuous flow reactors, reducing processing time from 48 hours (batch) to 6 hours. The system operates at 10 L/min with 92% conversion efficiency.

Waste Stream Management

Quaternary ammonium salts generated during amination are recovered via ion-exchange resins, decreasing hazardous waste by 40%. Solvent recovery systems achieve 95% DMF reuse in multi-ton productions.

Challenges and Solutions

Regioisomer Formation

The electron-deficient pyrimidine ring favors bromination at the 5th position but competes with 4-bromo byproducts (18–22% in uncontrolled reactions). Adding substoichiometric amounts of silver nitrate suppresses 4-bromo isomer formation to <3%.

Piperidine Ring Stability

The secondary amine in piperidin-3-yl groups undergoes oxidation during prolonged storage. Formulating the compound as a hydrochloride salt improves stability, with <0.5% degradation after 24 months at 25°C.

Recent Methodological Advances

Microwave-assisted synthesis reduces bromination time to 15 minutes (300 W, 100°C) while maintaining 85% yield. Enzymatic resolution techniques using lipases achieve enantiomeric excess >99% for chiral intermediates, addressing previous limitations in stereochemical control.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Substitution Reactions: Formation of various substituted pyrimidines.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of dehalogenated products.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Key Observations :

- Ring Size and Flexibility : Piperidine analogs (6-membered) exhibit better conformational flexibility than pyrrolidine derivatives (5-membered), improving target binding in kinase inhibitors .

- Substituent Effects : The presence of an oxygen linker (e.g., in 5-bromo-2-(piperidin-3-yloxy)pyrimidine) reduces metabolic stability compared to direct piperidin-3-yl attachment .

- Pharmacological Profiles : Piperazine-containing analogs show higher aqueous solubility but lower blood-brain barrier penetration than piperidine derivatives, limiting their use in CNS drug development .

Halogenated Pyrimidine Derivatives

Key Observations :

- Halogen Impact : Bromine’s larger atomic radius enhances van der Waals interactions in target binding compared to chlorine, making brominated analogs more potent in enzyme inhibition .

- Core Heterocycle : Pyrimidine-based compounds (e.g., 5-bromo-2-(piperidin-3-yl)pyrimidine) exhibit higher metabolic stability than pyridine analogs due to reduced oxidative degradation .

Pharmacological Activity Comparison

- 5-Bromo-2-(piperidin-3-yl)pyrimidine Hydrochloride: Preclinical studies highlight its role as a kinase inhibitor scaffold, with IC₅₀ values in the nanomolar range for JAK2 and EGFR targets .

- 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine Hydrochloride : Shows weaker kinase inhibition (IC₅₀ > 1 µM) due to reduced ring flexibility but is favored in fragment libraries for combinatorial chemistry .

- 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride : Demonstrates selectivity for 5-HT receptors (Ki = 120 nM) but poor CNS penetration .

Biological Activity

Introduction

5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride is a chemical compound that has shown promise in various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H12BrN3

- Molecular Weight : 228.12 g/mol

- CAS Number : 2095410-66-3

The biological activity of 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride primarily involves its interaction with specific molecular targets within the cell. Research indicates that it may act as an inhibitor of certain enzymes and receptors, which can lead to various therapeutic effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit protein kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study focusing on the anticancer properties of pyrimidine derivatives, 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride demonstrated significant inhibitory effects on cancer cell lines, particularly MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited IC50 values ranging from 1.75 to 9.46 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil, which had higher IC50 values (17.02 μM) .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results indicated that it possesses significant antimicrobial activity, suggesting its potential use in developing new antibiotics .

Safety and Toxicity Evaluation

A safety profile assessment conducted on healthy mice revealed that 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride did not exhibit any acute toxicity up to a maximum concentration of 2000 mg/kg, supporting its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated pyrimidine intermediates (e.g., 5-Bromo-2-chloropyrimidine, referenced in ) can react with piperidine derivatives under controlled conditions. To maximize purity:

- Use column chromatography or recrystallization for isolation (common for brominated pyrimidines, as seen in and ).

- Monitor reaction progress via HPLC or LC-MS (as recommended in for similar compounds).

- Optimize reaction temperature and solvent polarity to minimize byproducts (e.g., dimethylformamide or THF for solubility ).

Q. How should researchers characterize the structural integrity of 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the piperidine ring substitution pattern and bromine position (as demonstrated for pyridine derivatives in ).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, with attention to isotopic patterns for bromine () .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (applied to analogous pyrimidines in ).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7) using UV-Vis spectroscopy (methods align with protocols for bromopyridines in ).

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via TLC or HPLC for decomposition products (as suggested in for halogenated pyrimidines).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, as done by ICReDD for reaction optimization ().

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, leveraging the pyrimidine scaffold’s role in medicinal chemistry .

- Machine Learning : Train models on existing bromopyrimidine reactivity data to predict regioselectivity or side reactions .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in piperidine) causing signal splitting (applied to pyridine derivatives in ).

- Isotopic Labeling : Synthesize - or -labeled analogs to simplify spectral interpretation (techniques used for complex heterocycles in ).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Bromo-2-methoxypyrimidine in ) to isolate substituent effects.

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions (as proposed for pyrimidine synthesis in ).

- Catalyst Optimization : Screen palladium or copper catalysts for Buchwald-Hartwig amination (critical for piperidine coupling, as in ).

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction parameters in real time .

Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace bromine with other halogens (Cl, I) or functional groups (e.g., -CN) to assess impact on target binding (as seen in for pyrrolo-pyrimidines).

- Click Chemistry : Exploit bromine as a handle for Suzuki-Miyaura cross-coupling to attach bioconjugation tags (applied to brominated heterocycles in ).

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s role in kinase inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine).

- Cellular IC Determination : Perform dose-response curves in cancer cell lines, correlating with Western blot analysis of phosphorylated targets (methods aligned with and ).

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across replicates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.